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Compound of Interest

Compound Name: RAT1 protein

Cat. No.: B1174760

Introduction

Ratl (also known as Xrn2 in humans) is a highly conserved and essential 5'-3' exoribonuclease
located in the nucleus of eukaryotic cells.[1][2] It plays a critical role in various RNA metabolism
pathways, including the maturation of ribosomal RNA (rRNA) and small nucleolar RNAs
(snoRNAS), RNA quality control, and, most notably, in the termination of transcription by RNA
Polymerase Il (RNAPII).[1][2][3][4] To carry out these diverse functions, Ratl does not act
alone but forms dynamic protein complexes. The identification and characterization of these
complexes are crucial for understanding the molecular mechanisms that govern gene
expression and RNA surveillance.

The RAT1-RAI1 Core Complex and Transcription Termination

The primary interacting partner of Ratl is Rail.[1][3][5] Rail stimulates the exoribonuclease
activity of Ratl and is thought to stabilize the Ratl protein.[1][5] The Ratl-Rail complex is
central to the "torpedo” model of transcription termination.[1][2] According to this model, after
the nascent pre-mRNA is cleaved and polyadenylated, the remaining downstream RNA, still
attached to the transcribing RNAPII, possesses an uncapped 5 monophosphate end. This
exposed 5' end serves as an entry point for the Ratl-Rail complex, which then rapidly
degrades the RNA in a 5'-3" direction.[2] This process is thought to continue until the
exoribonuclease "catches up" to the RNAPII, leading to the dissociation of the polymerase from
the DNA template and thereby terminating transcription.[2]

Additional Interactors: The Rtt103 Complex
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Tandem affinity purification studies have revealed that the Rat1-Rail complex also associates
with other factors, notably Rtt103.[3][6][7] Rtt103 is known to interact with the C-terminal
domain (CTD) of the largest subunit of RNAPIL.[7] This interaction is believed to be crucial for
recruiting the Ratl1-Rail exonuclease to the elongating polymerase, positioning it to act swiftly
upon cleavage and polyadenylation.[3] The formation of this larger Ratl-Rail-Rtt103 complex
highlights a coordinated mechanism for coupling pre-mRNA processing with transcription
termination.[6][7]

Utility of Tandem Affinity Purification (TAP)

The Tandem Affinity Purification (TAP) method is a powerful technique for isolating protein
complexes under native conditions, making it ideal for studying the composition of RAT1-
containing complexes.[8][9] The method involves fusing a dual-affinity tag (the TAP tag) to the
protein of interest (e.g., Ratl).[8] This allows for a two-step purification process that
significantly reduces the background of non-specific binding proteins, resulting in a highly
purified complex suitable for downstream analysis by mass spectrometry.[10] This approach
has been instrumental in identifying Rail and Rtt103 as key interactors of Ratl and in
elucidating the machinery of transcription termination.[3]

Data Presentation
Table 1: Proteins Co-purified with TAP-tagged Ratl in S. cerevisiae

This table summarizes the key proteins identified as components of Ratl-containing complexes
through tandem affinity purification and mass spectrometry experiments.
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Caption: Workflow for Tandem Affinity Purification (TAP).
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Caption: The "Torpedo Model" of transcription termination.

Experimental Protocols
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This protocol is adapted from established procedures for Tandem Affinity Purification in
Saccharomyces cerevisiae. An untagged wild-type strain should be processed in parallel as a
negative control to identify non-specifically bound proteins.

Part 1: Yeast Cell Culture and Lysis

o Cell Growth:

o

Inoculate a 5 mL starter culture of yeast cells (expressing C-terminally TAP-tagged RAT1
from its endogenous promoter) in appropriate selective media and grow overnight.

o Use the starter culture to inoculate 2-6 liters of rich medium (e.g., YPD). Grow the culture
at 30°C with vigorous shaking to an ODsoo of 1.5-2.0.

o Harvest cells by centrifugation at 4,000 x g for 5 minutes at 4°C.
o Wash the cell pellet once with ice-cold water.

o Flash-freeze the cell pellet in liquid nitrogen and store at -80°C until use. The typical yield
is 5-10 g of cell paste per liter.

e Lysate Preparation (Cryo-milling):

o The frozen cell pellet is mechanically lysed using a bead beater or grinder under cryogenic
conditions to generate a fine powder.

o Resuspend the cell powder in 2 mL of Lysis Buffer per gram of powder.
o Thaw the suspension on ice. Mix gently to ensure a homogenous slurry.
o Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

o Transfer the supernatant (cleared lysate) to a new tube. This is the input fraction for the
first affinity purification.

Part 2: First Affinity Purification (IgG Sepharose)

e Binding:
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o Equilibrate 1gG-Sepharose beads by washing them with NP-40 Buffer.
o Add the cleared lysate to the equilibrated IgG-Sepharose beads.

o Incubate for 1.5-2 hours at 4°C on a rotating platform to allow the Protein A moiety of the
TAP tag to bind to the IgG beads.

e Washing:
o Pour the lysate/bead slurry into a chromatography column.

o Wash the beads extensively with 10-15 mL of NP-40 Buffer to remove non-specific
proteins.

o Perform a final wash with 10 mL of TEV Cleavage Buffer.
e Elution with TEV Protease:
o After the final wash, drain the buffer until it reaches the top of the bead bed.

o Add 1 mL of TEV Cleavage Buffer containing 300-500 units of TEV (Tobacco Etch Virus)
protease.

o Seal the column and incubate on a rotator for 1.5-2 hours at 16°C (or overnight at 4°C) to
cleave the tag between the Protein A and Calmodulin Binding Peptide (CBP) domains.

o Collect the eluate, which now contains the Ratl complex with the CBP portion of the tag.

Part 3: Second Affinity Purification (Calmodulin Resin)

e Binding:

o To the TEV eluate, add Calmodulin Binding Buffer and CaCl: to a final concentration of 2
mM.

o Add Calmodulin Affinity Resin to the eluate.

o Incubate for 1-1.5 hours at 4°C on a rotator.
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e Washing:
o Collect the beads by gentle centrifugation or in a small column.

o Wash the beads three times with Calmodulin Binding Buffer to remove any remaining
contaminants.

¢ Final Elution:

o Elute the final, purified Ratl-containing complex from the calmodulin resin by washing the
beads 2-3 times with 500 uL of Calmodulin Elution Buffer (which contains EGTA to chelate
Caz*).

o Pool the elution fractions. The purified complex is now ready for analysis by SDS-PAGE
and mass spectrometry.

Buffer Formulations

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Stock Final Amount (for
Buffer Name Component . .
Concentration  Concentration 100 mL)
Lysis Buffer Tris-HCI, pH 8.0 1M 25 mM 2.5 mL
NaCl 5M 150 mM 3.0 mL
NP-40 10% 0.1% 1.0 mL
100 pL (Add
DTT 1M 1 mM
Fresh)
Protease ) As per
. Varies 1x
Inhibitors manufacturer
NP-40 Buffer Tris-HCI, pH 8.0 1M 25 mM 2.5mL
NacCl 5M 150 mM 3.0mL
NP-40 10% 0.1% 1.0 mL
TEV Cleavage )
Tris-HCI, pH 8.0 1M 25 mM 2.5 mL
Buffer
NaCl 5M 150 mM 3.0 mL
NP-40 10% 0.1% 1.0 mL
EDTA 05M 0.5 mM 100 pL
100 pL (Add
DTT 1M 1.0 mM
Fresh)
Calmodulin )
o Tris-HCI, pH 8.0 1M 25mM 2.5mL
Binding Buffer
NacCl 5M 150 mM 3.0mL
Mg-Acetate 1M 1mM 100 pL
Imidazole 1M 1 mM 100 pL
NP-40 10% 0.1% 1.0 mL
CaCl2 1M 2mM 200 pL
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B- 70 pL (Add
143 M 10 mM
mercaptoethanol Fresh)
Calmodulin )
) Tris-HCI, pH 8.0 1M 25 mM 2.5mL

Elution Buffer
NacCl 5M 150 mM 3.0 mL
Mg-Acetate 1M 1mM 100 pL
Imidazole 1M 1 mM 100 pL
NP-40 10% 0.1% 1.0 mL
EGTA, pH 8.0 05M 20 mM 4.0 mL

- 70 pL (Add
g 14.3 M 10 mM L €
mercaptoethanol Fresh)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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